kaji-ichigoside F1

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of kaji-ichigoside F1 involves the extraction of the compound from Rosa roxburghii. The process typically includes the following steps:

Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound in significant quantities .

Analyse Chemischer Reaktionen

Types of Reactions: Kaji-ichigoside F1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Antioxidative Properties and Cellular Senescence

Recent studies have highlighted KF1's potential in combating oxidative stress and cellular senescence, particularly in skin cells exposed to arsenic. Research demonstrated that KF1 can downregulate the ERK/CEBPB signaling pathway, which plays a crucial role in oxidative stress response. The intervention with KF1 significantly increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing markers associated with cellular senescence and inflammation, such as IL-6 and IL-8 .

Key Findings:

- Increased Antioxidant Activity : KF1 treatment elevated SOD and GSH-Px levels in arsenic-exposed HaCaT cells.

- Reduced Senescence Markers : Downregulation of SASP factors was observed with KF1 intervention.

- Mechanism : Involvement of the ERK/CEBPB signaling pathway in mediating these effects.

Neuroprotective Effects

KF1 has shown significant neuroprotective effects against NMDA-induced neurotoxicity. It enhances neuronal survival by regulating calcium influx through NMDA receptors and activating key signaling pathways such as BDNF/Akt/mTOR. This regulation leads to improved cognitive functions and reduced neuronal apoptosis .

Key Findings:

- Calcium Regulation : KF1 effectively inhibited NMDA-induced calcium overload.

- Cognitive Improvement : Enhanced learning and memory functions were noted in treated subjects.

- Mechanism : Activation of AMPA receptors and modulation of BDNF/Akt/mTOR signaling pathways.

Vascular Protection

Research indicates that KF1 protects vascular endothelial cells from hypoxia-induced apoptosis. In vitro studies demonstrated that KF1 treatment increased the phosphorylation of ERK1/2 while decreasing AKT phosphorylation, suggesting a complex interaction between these signaling pathways that promotes cell survival under hypoxic conditions .

Key Findings:

- Hypoxia Resistance : KF1 treatment reduced apoptosis in endothelial cells under low oxygen conditions.

- Signaling Pathway Modulation : Activation of ERK/NF-κB pathways while inhibiting PI3K/AKT pathways was observed.

Summary Table of Applications

Wirkmechanismus

Kaji-ichigoside F1 exerts its effects through several molecular targets and pathways:

Neuroprotection: It activates the brain-derived neurotrophic factor/protein kinase B/mammalian target of rapamycin signaling pathways, providing protection against neurotoxicity.

Anti-apoptosis: The compound activates the extracellular signal-regulated kinase 1/2 signaling pathway, which positively regulates the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway and negatively regulates the phosphoinositide 3-kinase/protein kinase B signaling pathway

Vergleich Mit ähnlichen Verbindungen

- Rosamultin

- Betulinic acid

- Oleanolic acid

- Ursolic acid

Kaji-ichigoside F1 stands out due to its unique molecular targets and pathways, making it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

Kaji-ichigoside F1 (KF1), a bioactive compound derived from Rosa roxburghii, has garnered attention for its potential therapeutic properties, particularly in the context of oxidative stress, cellular senescence, and neuroprotection. This article synthesizes current research findings on the biological activities of KF1, emphasizing its mechanisms of action, effects on various cellular pathways, and implications for health.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that KF1 enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) while reducing oxidative stress markers like malondialdehyde (MDA) in cells exposed to arsenic .

Table 1: Effects of this compound on Oxidative Stress Markers

| Parameter | Control Group | Arsenic Group | KF1 Treatment Group |

|---|---|---|---|

| SOD Activity (U/mg) | 5.6 | 2.3 | 4.8 |

| GSH-Px Activity (U/mg) | 4.5 | 1.5 | 3.9 |

| CAT Activity (U/mg) | 3.8 | 1.0 | 3.2 |

| MDA Concentration (µM) | 0.5 | 2.0 | 1.2 |

Regulation of Cellular Signaling Pathways

KF1 has been shown to modulate key signaling pathways involved in cellular stress responses and apoptosis. Notably, it downregulates the ERK/CEBPB signaling pathway, which is implicated in low-dose arsenic-induced skin cell senescence . This regulation helps alleviate oxidative stress and improve cell viability.

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of this compound against NMDA-induced neurotoxicity in neuronal cell lines such as PC12 cells. KF1 treatment significantly reduced intracellular calcium overload and apoptosis, enhancing cell survival and cognitive functions in animal models .

Table 2: Neuroprotective Effects of this compound

| Parameter | NMDA Group | KF1 Treatment Group |

|---|---|---|

| Cell Viability (%) | 45% | 75% |

| Apoptosis Rate (%) | 40% | 15% |

| Calcium Levels (nM) | 500 | 250 |

Study on Arsenic-Induced Senescence

A pivotal study examined the effects of KF1 on skin cells exposed to arsenic, revealing that KF1 significantly increased antioxidant enzyme activity and decreased markers associated with cellular senescence such as p21 and p16INK4a . The study employed a controlled experimental design with multiple groups to validate these findings.

Neuroprotection Against NMDA Toxicity

In another investigation focused on neuroprotection, KF1 demonstrated a remarkable ability to mitigate NMDA-induced neurotoxicity through the modulation of the BDNF/Akt/mTOR signaling pathways . Behavioral tests indicated improved learning and memory in mice treated with KF1 compared to control groups.

Eigenschaften

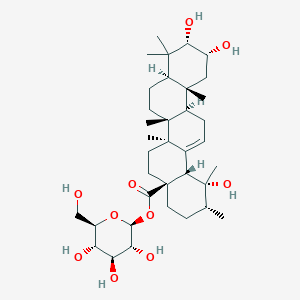

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKQAGPAYHTNQQ-FUZXVMJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316292 | |

| Record name | Kajiichigoside F1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95298-47-8 | |

| Record name | Kajiichigoside F1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95298-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kajiichigoside F1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.